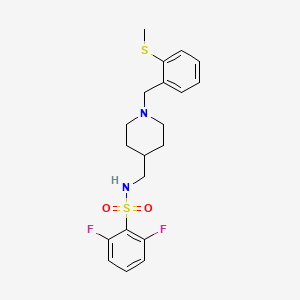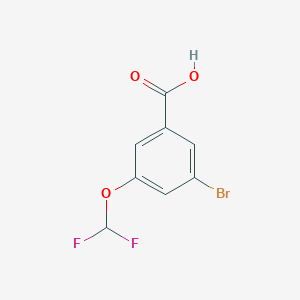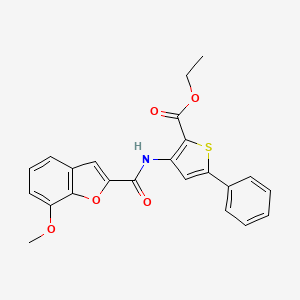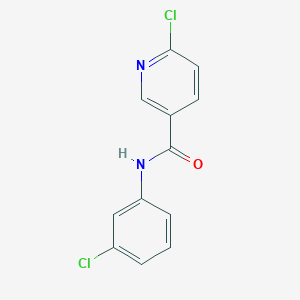![molecular formula C12H20N4O2 B2975175 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1706461-12-2](/img/structure/B2975175.png)
tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, which are a group of heterocyclic compounds .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, the family of compounds to which “this compound” belongs, can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthesis of “this compound” involves a sequential opening/closing cascade reaction . This reaction is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .科学的研究の応用
Reactivity and Derivative Formation
Reactivity studies of related pyrazolo[5,1-c][1,2,4]triazine derivatives, including tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, have shown that these compounds can undergo various chemical transformations. For instance, acylation reactions involving carboxylic acids chlorides and amines in dioxane in the presence of triethylamine lead to the formation of corresponding amides, showcasing the compound's versatility in derivative synthesis. The structural composition of the compounds is confirmed through elemental analysis, UV, IR, and NMR spectroscopy, highlighting their potential for further chemical manipulation and application in the development of biologically active compounds (Mironovich & Shcherbinin, 2014).
Novel Synthetic Routes
In the pursuit of fluoroalkyl-substituted pyrazoles, research involving this compound has led to innovative multigram synthesis techniques. This research demonstrates the compound's role in synthesizing pyrazole-4-carboxylic acids on a multigram scale, indicating its importance in the large-scale production of fluorinated pyrazoles with potential pharmaceutical applications (Iminov et al., 2015).
Coordination Chemistry and Ligand Application
Explorations into the coordination chemistry of pyrazolylboranes, including derivatives of this compound, have highlighted their role as versatile ligands. These studies have led to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. The synthesis and manipulation of these ligands contribute to advancements in coordination chemistry, offering insights into new materials with potential electronic, sensing, and catalytic applications (Halcrow, 2005).
Mechanoluminescence and OLED Applications
Research on Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates, related to this compound, demonstrates their potential in mechanoluminescence and efficient white OLEDs. These compounds exhibit distinctive photophysical properties, such as mechanoluminescence, and are used in the fabrication of high-efficiency OLED devices. This highlights the compound's application in the development of advanced photonic materials for display technologies (Huang et al., 2013).
特性
IUPAC Name |
tert-butyl 3-amino-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSGIMAPLQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclopentyl-7-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975095.png)



![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)

![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
